molecular formula C15H21NO2 B2961730 N-(2-Acetylphenyl)heptanamide CAS No. 1713577-53-7

N-(2-Acetylphenyl)heptanamide

Cat. No. B2961730
CAS RN: 1713577-53-7
M. Wt: 247.338
InChI Key: WQYZHSBCHDNNIU-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)heptanamide, also known by its chemical formula C15H21NO2 , is a compound with the CAS number 1713577-53-7 . It is an organic amide with a linear structure. The molecular weight of this compound is approximately 247.33 g/mol .

  • Physical and Chemical Properties Analysis

    • Boiling Point : Predicted to be approximately 420.7°C .
    • Density : Predicted density is 1.045 g/cm³ .
  • Scientific Research Applications

    Chemical Synthesis and Materials Science

    • Inhibited Phenol Ionization in Reverse Micelles : A study focusing on the absorption spectra of 2-acetylphenol in water/sodium 1,4-bis(2-ethylhexyl)sulfosuccinate/n-heptane reverse micelles demonstrated the confinement effect at the nanometer scale. This research highlights the interaction between phenols and the micelle interface, impacting ionization and stability. Such findings can influence the design of nanoscale chemical environments for selective chemical reactions (Silva et al., 2012).

    • Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes : The intramolecular photochemical [2+2]-cyclization of acetophenone enamides yielded 2-azabicyclo[3.2.0]heptanes. These compounds serve as advanced building blocks in drug discovery, illustrating the application of N-(2-Acetylphenyl)heptanamide derivatives in synthesizing complex organic molecules (Druzhenko et al., 2018).

    Pharmacological and Biochemical Research

    • Anticonvulsant Activity : N-(2-Acetylphenyl)heptanamide derivatives have shown potential in pharmacological studies for their anticonvulsant activity. A specific study on the metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide demonstrated effective anticonvulsant properties in animal models. This underscores the relevance of N-(2-Acetylphenyl)heptanamide derivatives in developing new treatments for epilepsy (Robertson et al., 1987).

    • Photodynamic Cancer Treatment : Innovations in photodynamic therapy (PDT) for cancer treatment have utilized derivatives of N-(2-Acetylphenyl)heptanamide. A study on the enhanced PDT effects by mitochondria-targeting and brominated near-infrared fluorophores indicates the potential of these compounds in noninvasive cancer therapies. By targeting mitochondria, these agents aim to maximize therapeutic effects while minimizing side effects (Noh et al., 2017).

    properties

    IUPAC Name

    N-(2-acetylphenyl)heptanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H21NO2/c1-3-4-5-6-11-15(18)16-14-10-8-7-9-13(14)12(2)17/h7-10H,3-6,11H2,1-2H3,(H,16,18)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WQYZHSBCHDNNIU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCC(=O)NC1=CC=CC=C1C(=O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H21NO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    247.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-Acetylphenyl)heptanamide

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